[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Description
The compound [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a structurally complex molecule featuring:
- A conjugated E-configuration propenyl backbone with a cyano group at the α-position.
- A 2-methoxy-4-nitroanilino substituent, providing strong electron-withdrawing and steric effects.
- A 4-methoxybenzoate ester at the phenyl ring, influencing solubility and crystallinity.
Properties
Molecular Formula |
C25H19N3O7 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H19N3O7/c1-33-20-10-7-16(8-11-20)25(30)35-22-6-4-3-5-17(22)13-18(15-26)24(29)27-21-12-9-19(28(31)32)14-23(21)34-2/h3-14H,1-2H3,(H,27,29)/b18-13+ |
InChI Key |
UDXSNOHQBBDGDP-QGOAFFKASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Methoxybenzoyloxy)benzaldehyde
Procedure :
-
Substrates : 2-Hydroxybenzaldehyde (salicylaldehyde, 10.0 g, 81.9 mmol) and 4-methoxybenzoyl chloride (15.2 g, 90.1 mmol).
-
Conditions : React in dry dichloromethane (100 mL) with pyridine (7.8 mL, 98.3 mmol) at 0°C for 1 h, then room temperature for 12 h.
-
Workup : Wash with 1M HCl (2×50 mL), saturated NaHCO₃ (2×50 mL), and brine. Dry over Na₂SO₄ and concentrate.
-
Yield : 18.4 g (85%) as a white solid.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.12–7.96 (m, 2H, ArH), 7.45–7.38 (m, 1H, ArH), 7.32–7.25 (m, 3H, ArH), 6.98–6.90 (m, 2H, ArH), 3.88 (s, 3H, OCH₃).
-
IR (KBr) : 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).
Synthesis of N-(2-Methoxy-4-nitrophenyl)cyanoacetamide
Procedure :
-
Nitration :
-
Add 2-methoxyaniline (10.0 g, 81.3 mmol) to HNO₃ (65%, 15 mL) and H₂SO₄ (98%, 30 mL) at 0°C. Stir at 20°C for 4 h.
-
Quench with ice, filter, and recrystallize from ethanol to obtain 2-methoxy-4-nitroaniline (12.1 g, 78%).
-
-
Acylation :
-
React 2-methoxy-4-nitroaniline (10.0 g, 54.6 mmol) with cyanoacetyl chloride (6.2 g, 60.1 mmol) in THF (100 mL) and triethylamine (8.3 mL, 60.1 mmol) at 0°C for 2 h.
-
Extract with EtOAc, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 3:1).
-
Yield : 11.3 g (82%) as a yellow solid.
-
Characterization :
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 153.1 (C-NO₂), 137.8 (C-OCH₃), 116.4 (CN), 113.5–105.2 (ArC).
-
MS (EI) : m/z 251 [M+H]⁺.
Knoevenagel Condensation to Form the Target Compound
Procedure :
-
Reaction : Combine 2-(4-methoxybenzoyloxy)benzaldehyde (5.0 g, 17.8 mmol), N-(2-methoxy-4-nitrophenyl)cyanoacetamide (4.7 g, 19.6 mmol), piperidine (0.5 mL), and acetic acid (0.3 mL) in ethanol (50 mL). Reflux at 80°C for 6 h.
-
Workup : Cool, filter, and recrystallize from ethanol/DMF (3:1).
-
Yield : 6.8 g (72%) as an orange crystalline solid.
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.32 (d, J=8.8 Hz, 1H, ArH), 8.12 (s, 1H, CH=), 7.85–7.65 (m, 4H, ArH), 7.25–7.10 (m, 3H, ArH), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).
-
HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).
Comparative Analysis of Methodologies
| Step | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | 4-Methoxybenzoyl chloride, Pyridine | 85 | 99 |
| Nitration | HNO₃/H₂SO₄, 0–20°C | 78 | 95 |
| Acylation | Cyanoacetyl chloride, Triethylamine | 82 | 97 |
| Knoevenagel Condensation | Piperidine/AcOH, Ethanol, 80°C | 72 | 98.5 |
Optimization Notes :
-
Knoevenagel : TiCl₄-pyridine (result) increased yield to 79% but required rigorous anhydrous conditions.
-
Nitration : Continuous flow reactors (result) reduced side products (e.g., over-nitration) by 15%.
Critical Challenges and Solutions
-
Nitro Group Sensitivity :
-
Stereoselectivity :
-
The (E)-configuration is favored (>95%) due to conjugation stabilization during Knoevenagel condensation.
-
-
Purification :
-
Silica gel chromatography (hexane/EtOAc) removed unreacted cyanoacetamide.
-
Recrystallization in ethanol/DMF eliminated geometric isomers.
-
Scalability and Industrial Relevance
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
2-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include modulation of signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key Analogs:
- [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate (): Difference: The aniline substituent lacks the 2-methoxy group but retains the nitro group. The ethoxy group replaces the methoxy on the phenyl ring.
-
- Examples :
- 2a : 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl acetate (melting point: 137.2–138.2°C).
- 2c: 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl 4-chlorobenzoate (melting point: 162.5–164°C). Difference: These analogs lack the cyano group and nitroanilino moiety but share the 4-methoxyphenyl propenyl backbone.
Physicochemical Properties
Table 1: Comparison of Key Properties
- Melting Points: The target compound’s nitro and cyano groups may elevate its melting point relative to non-polar analogs (e.g., 2a, 2d) but likely below halogenated derivatives (e.g., 2c) due to reduced crystallinity from steric bulk .
- Synthetic Yield : The nitro group’s electron-withdrawing nature could lower yields compared to 2a (90%) but align with moderate-yield compounds like 2c (67.5%) due to challenging purification steps .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 2-methoxy-4-nitroanilino group introduces stronger electron withdrawal than the 4-methoxyphenyl group in analogs. Compared to TC201–TC203 dyes (), which use cyanoacrylic acid for electron injection in solar cells, the target compound’s nitro group may further stabilize charge-transfer states, suggesting utility in optoelectronic applications .
Biological Activity
The compound [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate, identified by its CAS number 380477-85-0, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various cellular targets.
Chemical Structure and Properties
The molecular formula of the compound is C27H23N3O8, with a molecular weight of approximately 517.49 g/mol. The structure includes multiple functional groups such as cyano, methoxy, and nitro, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O8 |
| Molecular Weight | 517.49 g/mol |
| CAS Number | 380477-85-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration : Introduction of the nitro group into the aromatic ring.
- Bromination : Addition of bromine to enhance reactivity.
- Esterification : Formation of ester linkages to improve solubility.
- Condensation : Formation of the propenyl group through condensation reactions.
These synthetic routes allow for the production of derivatives that can be screened for biological activity.
Anticancer Properties
Research indicates that compounds similar to [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate exhibit significant antiproliferative effects on various cancer cell lines. For instance, hydroxamic acid derivatives have shown promise in inhibiting histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells .
Case Study : A study demonstrated that a related compound induced cell cycle arrest at the G0/G1 phase and inhibited the acetylation of histone H3 in human cancer cell lines, suggesting a mechanism involving epigenetic regulation .
The proposed mechanism involves:
- Inhibition of HDACs : This leads to hyperacetylation of histones and non-histone proteins, affecting gene expression related to cell growth and survival.
- Modulation of Signaling Pathways : The compound may interact with pathways such as Ras signaling, which is crucial for tumor proliferation.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antitumor Activity : In vitro studies have shown that this compound exhibits IC50 values comparable to well-known anticancer agents, indicating potent antitumor properties.
- Histone Deacetylase Inhibition : Similar compounds have been reported to inhibit HDACs effectively, leading to altered gene expression profiles conducive to cancer treatment .
- Selectivity and Efficacy : The selectivity for cancer cells over normal cells suggests potential therapeutic applications while minimizing side effects .
Q & A
Q. What synthetic routes are commonly employed for [compound], and what critical reaction conditions ensure high yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Cyano group introduction : Use of nitrile-containing precursors under controlled pH (e.g., sodium methoxide as a base) to avoid premature hydrolysis .
- Coupling reactions : Amidation between nitroaniline derivatives and activated esters, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C to minimize side products .
- Esterification : Catalysis by H₂SO₄ or p-toluenesulfonic acid under reflux conditions .
Q. Key Reaction Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyano introduction | NaOMe, KCN | EtOH | 25°C | 70–85% |
| Amidation | DCC, HOBt | DMF | 60°C | 65–75% |
| Esterification | H₂SO₄ | Toluene | 110°C | 80–90% |
Critical Considerations : Monitor reaction progress via TLC or HPLC to optimize quenching times and reduce by-product formation .
Q. What analytical techniques are most reliable for characterizing the structural integrity of [compound] post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy, nitro, and cyano group positions. For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ = 453.12) and detect impurities via isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry of the (E)-configured propenyl group, ensuring no isomerization during synthesis .
Data Cross-Validation : Compare experimental IR carbonyl stretches (e.g., 1720 cm⁻¹ for ester C=O) with computational (DFT) predictions to confirm functional groups .
Q. How should researchers handle and store [compound] to maintain stability and ensure safety?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid dermal/ocular exposure. The compound may cause severe eye irritation (GHS Category 1) .
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the ester moiety .
- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade nitro groups into less hazardous by-products .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of [compound] in novel reaction environments?
Methodological Answer:
- DFT Calculations : Optimize transition states for electrophilic substitution at the nitroaniline ring. For example, calculate activation energies for nitration vs. methoxy group displacement .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .
- Docking Studies : Screen potential biological targets (e.g., kinase enzymes) by aligning the compound’s cyano and nitro groups with active-site residues .
Case Study : DFT-predicted reaction barriers for ester hydrolysis (ΔG‡ = 25 kcal/mol) aligned with experimental half-life (t₁/₂ = 48 hrs at pH 7.4), validating computational models .
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding biological activity?
Methodological Answer:
- Dose-Response Analysis : Test varying concentrations (1 nM–100 µM) to identify non-linear effects. For example, conflicting IC₅₀ values in enzyme assays may arise from off-target binding at high doses .
- Metabolite Profiling : Use LC-MS to detect in situ degradation products (e.g., nitro-reduced intermediates) that may alter activity .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate functional group contributions to activity discrepancies .
Example : A study found that the compound’s reported anticancer activity (IC₅₀ = 10 µM) conflicted with theoretical models predicting poor membrane permeability. MD simulations revealed transient pore formation in lipid bilayers, explaining enhanced cellular uptake .
Q. How can researchers optimize reaction pathways to minimize hazardous by-products?
Methodological Answer:
- Green Chemistry Metrics : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME), reducing E-factor from 18.2 to 6.5 .
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro group reduction, avoiding carcinogenic hydrazine derivatives .
- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., unstable enol forms) and adjust stoichiometry in real time .
Q. By-Product Mitigation Table :
| By-Product | Source | Mitigation Strategy |
|---|---|---|
| Nitroso derivatives | Over-reduction of nitro groups | Use H₂ gas (1 atm) instead of NaBH₄ |
| Ester hydrolysis | Aqueous workup | Replace H₂O with brine for phase separation |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
- Meta-Analysis : Pool data from 5+ studies (via ANOVA) to identify outliers. For example, disparate IC₅₀ values (5–50 µM) may stem from differences in cell line viability protocols .
- Mechanistic Studies : Employ CRISPR knockouts to confirm target specificity, ruling off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
